2-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Beschreibung
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl and 3-phenyl groups. A sulfanyl (-S-) linker at position 7 connects to an acetamide moiety, which is N-substituted with a 4-methoxyphenyl group. The molecular formula is C₂₅H₂₄N₄O₂S (calculated molecular weight: 452.55 g/mol).
Eigenschaften
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-13-21(30-14-20(28)25-18-9-11-19(29-3)12-10-18)27-23(24-15)22(16(2)26-27)17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOGWLADZMMVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)OC)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a novel derivative of pyrazolo[1,5-a]pyrimidine. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to explore the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
With a molecular weight of approximately 358.45 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological potential.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives, including:
- Anticancer Activity : Several derivatives have shown promising results against various cancer cell lines.
- Anti-inflammatory Effects : Some compounds exhibit significant inhibition of inflammatory pathways.
- Anticonvulsant Properties : Certain analogs have demonstrated efficacy in models of epilepsy.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the anticancer potential of the compound against several cancer cell lines. The results are summarized in Table 1.
These findings indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and other tumor types.
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Activity
The anti-inflammatory properties were assessed through various assays measuring cytokine production and inflammatory mediator release. The compound demonstrated notable inhibition of TNF-alpha and IL-6 production in activated macrophages, indicating its potential as an anti-inflammatory agent.
Anticonvulsant Activity
In vivo studies using animal models demonstrated that the compound possesses anticonvulsant properties, particularly in the maximal electroshock (MES) test. The results indicated a significant reduction in seizure duration compared to control groups.
Case Studies
Several case studies have documented the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study 1 : A study involving a derivative similar to our compound showed a marked reduction in tumor volume in xenograft models when administered at doses of 10 mg/kg daily.
- Case Study 2 : Another study highlighted the efficacy of a related compound in reducing seizure frequency in patients with refractory epilepsy.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA)
- Molecular Formula : C₂₃H₂₆FN₅O
- Key Features :
- Fluorine at the 4-position of the phenyl ring enhances metabolic stability and bioavailability.
- Diethyl substituents on the acetamide nitrogen increase lipophilicity (logP ~5.2).
- Application : Radiolabeled with ¹⁸F for positron emission tomography (PET) imaging of TSPO in neuroinflammation .
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Molecular Formula : C₂₄H₂₂ClN₅OS
- Key Features :
- Chlorine substituent on the phenyl ring improves electrophilic interactions in target binding.
- 3-Methylphenyl acetamide group reduces polar surface area (PSA) compared to the 4-methoxyphenyl variant.
- Activity: Potential antimicrobial or kinase inhibitory activity due to halogenated aryl groups .
N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide
- Molecular Formula : C₂₄H₂₄N₄O₂S
- Key Features :
- 4-Methoxyphenyl on the pyrazolo ring and 2,6-dimethylphenyl on the acetamide create steric bulk.
- logP = 4.54, logD = 4.54 (indicative of moderate lipophilicity).
- Synthesis : Prepared via nucleophilic substitution reactions between thiol intermediates and α-chloroacetamides .
2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide
- Molecular Formula : C₃₁H₂₉N₅OS
- Key Features :
- Benzyl group at position 6 increases molecular weight and steric hindrance.
- 3-Methylphenyl acetamide group may reduce solubility compared to methoxy-substituted analogs.
- Application : Investigated in high-throughput screening for anticancer activity .
Comparative Data Table
*Estimated based on structural similarity to .
†Estimated based on halogenated analogs.
‡Estimated due to benzyl group.
Key Research Findings
Role of Substituents :
- Methoxy vs. Halogen : The 4-methoxyphenyl group in the target compound improves water solubility compared to fluorine or chlorine analogs but may reduce membrane permeability .
- Sulfanyl Linker : Enhances metabolic stability compared to oxygen or nitrogen linkers, as seen in DPA-714 derivatives .
Biological Activity Trends :
- Fluorinated analogs (e.g., F-DPA) exhibit high affinity for TSPO, making them suitable for neuroimaging .
- Chlorinated derivatives show broader antimicrobial activity, likely due to electrophilic interactions with microbial enzymes .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving thiol-acetamide coupling under basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
